5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-6-10(7-22)21(2)14-11(15)5-16-8-17-14/h3-5,8,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDAJVXYUFVRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core and various substituents that may influence its biological activity. The presence of a fluorine atom and a triazole moiety suggests potential interactions with biological targets such as enzymes or receptors.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, triazole derivatives have been shown to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
2. Anticancer Potential
Compounds with pyrimidine and triazole frameworks have been investigated for their anticancer properties. In particular, studies have shown that such compounds can act as kinase inhibitors, which are critical in cancer cell signaling pathways. The inhibition of specific kinases can lead to reduced tumor growth and proliferation .
3. Enzyme Inhibition
The compound may also exhibit enzyme inhibition characteristics. Similar pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression and inflammation . The selectivity of these compounds towards specific kinases could minimize side effects while maximizing therapeutic efficacy.
The mechanisms through which 5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine exerts its biological effects likely involve:
- Kinase Inhibition : By binding to the ATP-binding pocket of target kinases, the compound could prevent phosphorylation processes essential for cell signaling.
- DNA Interaction : With structural similarities to known DNA intercalators, this compound may also interact directly with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key analogs differ in substituent positions and heterocyclic frameworks:
*Estimated based on structural analogs.
Key Observations :
- Substituent Position : The target’s 5-fluoro group (pyrimidine) contrasts with trifluoromethyl groups at positions 4 or 6 in analogs , which increase lipophilicity but may hinder solubility.
- Azetidine vs.
Physicochemical and Pharmacological Properties
*Predicted using fragment-based calculations.
Pharmacological Insights :
- Fluorine vs. Trifluoromethyl : The 5-fluoro group in the target likely balances electronegativity and steric bulk, optimizing receptor binding compared to bulkier CF₃ groups .
- Azetidine Advantage : Azetidine-containing analogs (target, –9) show improved metabolic stability over phenylpropyl derivatives (), as rigid linkers resist cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
